molecular formula C9H15ClN2 B13563632 4-(2-(Chloromethyl)butyl)-1-methyl-1h-pyrazole

4-(2-(Chloromethyl)butyl)-1-methyl-1h-pyrazole

Cat. No.: B13563632
M. Wt: 186.68 g/mol
InChI Key: OACGCAPYNYBOIL-UHFFFAOYSA-N
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Description

4-(2-(Chloromethyl)butyl)-1-methyl-1h-pyrazole is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions. This specific compound is characterized by the presence of a chloromethyl group and a butyl chain attached to the pyrazole ring, making it a unique and interesting molecule for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(Chloromethyl)butyl)-1-methyl-1h-pyrazole typically involves the reaction of 1-methyl-1h-pyrazole with a chloromethyl butyl precursor. One common method includes the alkylation of 1-methyl-1h-pyrazole with 2-chloromethylbutane under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2-(Chloromethyl)butyl)-1-methyl-1h-pyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups.

    Reduction Reactions: Reduction of the pyrazole ring can lead to the formation of dihydropyrazole derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Formation of new derivatives with different functional groups.

    Oxidation Reactions: Introduction of hydroxyl or carbonyl groups.

    Reduction Reactions: Formation of dihydropyrazole derivatives.

Scientific Research Applications

4-(2-(Chloromethyl)butyl)-1-methyl-1h-pyrazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(2-(Chloromethyl)butyl)-1-methyl-1h-pyrazole involves its interaction with specific molecular targets and pathways. The chloromethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes or the modulation of receptor activity, resulting in various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-1h-pyrazole: The parent compound without the chloromethyl and butyl groups.

    4-(Chloromethyl)-1-methyl-1h-pyrazole: A similar compound with only the chloromethyl group attached to the pyrazole ring.

    4-(2-Butyl)-1-methyl-1h-pyrazole: A similar compound with only the butyl group attached to the pyrazole ring.

Uniqueness

4-(2-(Chloromethyl)butyl)-1-methyl-1h-pyrazole is unique due to the presence of both the chloromethyl and butyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C9H15ClN2

Molecular Weight

186.68 g/mol

IUPAC Name

4-[2-(chloromethyl)butyl]-1-methylpyrazole

InChI

InChI=1S/C9H15ClN2/c1-3-8(5-10)4-9-6-11-12(2)7-9/h6-8H,3-5H2,1-2H3

InChI Key

OACGCAPYNYBOIL-UHFFFAOYSA-N

Canonical SMILES

CCC(CC1=CN(N=C1)C)CCl

Origin of Product

United States

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